Chlorprothixene Sulfoxide Oxalate

Pharmacokinetics Analytical Chemistry Metabolite Identification

Analytical substitution with the parent drug or N-desmethyl metabolite risks method failure due to divergent chromatographic behavior. This certified oxalate salt reference standard solves quantification challenges in biological matrices. - Quantification Marker: Enables accurate calibration for the 6-fold elevated sulfoxide levels observed in overdose cases. - Method Validation: Exhibits 90% recovery and baseline resolution from co-eluting metabolites under standard HPLC-UV/LC-MS/MS conditions. - Compliance: Meets compendial identity requirements for chlorprothixene related substances testing under EP/USP monographs.

Molecular Formula C20H20ClNO5S
Molecular Weight 421.892
CAS No. 1391062-41-1
Cat. No. B588203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChlorprothixene Sulfoxide Oxalate
CAS1391062-41-1
Synonyms(3Z)-3-(2-Chloro-10-oxido-9H-thioxanthen-9-ylidene)-N,N-dimethyl-1-propanamine Oxalate;  (Z)-3-(2-Chloro-9H-thioxanthen-9-ylidene)-N,N-dimethyl-1-propanamine S-Oxide Oxalate;  (Z)-2-Chloro-N,N-dimethylthioxanthene-∆9,γ-propylamine 10-Oxide Oxalate; 
Molecular FormulaC20H20ClNO5S
Molecular Weight421.892
Structural Identifiers
SMILESCN(C)CCC=C1C2=CC=CC=C2S(=O)C3=C1C=C(C=C3)Cl.C(=O)(C(=O)O)O
InChIInChI=1S/C18H18ClNOS.C2H2O4/c1-20(2)11-5-7-14-15-6-3-4-8-17(15)22(21)18-10-9-13(19)12-16(14)18;3-1(4)2(5)6/h3-4,6-10,12H,5,11H2,1-2H3;(H,3,4)(H,5,6)/b14-7-;
InChIKeyRRROSNAAFDJLGC-KIUKIJHYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chlorprothixene Sulfoxide Oxalate: Reference Standard Procurement Guide


Chlorprothixene Sulfoxide Oxalate (CAS 1391062-41-1) is the oxalate salt of the sulfoxide metabolite of chlorprothixene, a thioxanthene-class typical antipsychotic . As a primary metabolite, this compound is predominantly formed in vivo and serves as a critical reference standard in pharmaceutical quality control, forensic toxicology, and pharmacokinetic research [1]. Unlike the parent drug, chlorprothixene sulfoxide exhibits distinct analytical behavior and requires specific reference materials for accurate identification and quantification [2].

Metabolite reference standard for chlorprothixene sulfoxide quantification
Bioanalytical method development and research PK workflows
Pharmaceutical impurity profiling and compendial QC testing

Why Generic Substitution Fails in Analytical Workflows


Generic substitution of this compound with other chlorprothixene-related substances or simple thioxanthene analogs is analytically and procedurally unsound. Chlorprothixene Sulfoxide Oxalate is a specific, characterized metabolite impurity, distinct from the parent drug and its other metabolites like N-desmethyl chlorprothixene, which exhibit different chromatographic behavior and recovery profiles [1]. It is not interchangeable with the free base or hydrochloride salt forms due to differences in molecular weight, solubility, and stability under standard analytical conditions [2]. Furthermore, regulatory compendia (e.g., EP, USP) mandate the use of specific impurity reference standards for method validation and quality control, making substitution with unqualified analogs a compliance risk [3].

Oxalate salt form differs in molecular weight, solubility, and stability from free base or HCl salt; direct interchange may shift analytical accuracy.
N-Desmethyl metabolite shows low and variable recovery; chromatographic resolution and quantification may not transfer between these species.
Unqualified analogs may not meet compendial impurity standard requirements, introducing compliance risk in method validation.

Quantitative Differentiation from Closest Analogs


Chromatographic Resolution and Recovery vs. N-Desmethyl Metabolite

In a validated reversed-phase HPLC assay, chlorprothixene sulfoxide was effectively resolved from both the parent drug and the N-desmethyl metabolite [1]. The sulfoxide metabolite demonstrated a 90% absolute recovery from plasma, compared to 85% for the parent drug, using a heptane-isoamyl alcohol extraction [1]. In contrast, the N-desmethyl metabolite could only be semi-quantitated due to low and variable recoveries, highlighting the superior analytical robustness of the sulfoxide reference standard for quantitative studies [1].

Recovery vs. N-Desmethyl
Head-to-head
90% recovery (sulfoxide) vs. 85% (parent); N-desmethyl semi-quantitative only
Supports quantitative method validation for sulfoxide metabolite
Reversed-phase HPLC, cyano column, UV 229 nm; human plasma extraction
Pharmacokinetics Analytical Chemistry Metabolite Identification

Predominance in Human Plasma After Therapeutic and Overdose Doses

In vivo studies demonstrate that chlorprothixene sulfoxide is the predominant circulating species in human plasma following both therapeutic administration and drug overdose [1]. In a fatal overdose case, the sulfoxide concentration in blood was 0.60 mg/L, compared to 0.10 mg/L for the parent drug, a 6-fold higher level [2]. This metabolic predominance is consistent across therapeutic doses, where the sulfoxide was the major plasma component after a 100 mg oral dose [1].

Plasma Concentration Ratio
Head-to-head
6-fold higher in overdose blood (0.60 mg/L vs. 0.10 mg/L parent)
Supports forensic and research PK monitoring studies
Postmortem blood; spectrophotofluorometry
Clinical Pharmacology Toxicology Therapeutic Drug Monitoring

Structural and Physicochemical Distinction from Free Base and HCl Salt

Chlorprothixene Sulfoxide Oxalate (CAS 1391062-41-1) is a distinct chemical entity with a molecular weight of 421.89 g/mol and the molecular formula C20H20ClNO5S [1]. This differs significantly from the free base sulfoxide (CAS 10120-63-5, MW 331.9 g/mol, C18H18ClNOS) and the hydrochloride salt (CAS 1508-29-8) [2]. The oxalate salt form is specified for use as a research chemical and requires storage at 2-8°C, protected from air and light, conditions that differ from those of the free base [1]. Purity for this reference standard is typically specified at 98% (HPLC), as per vendor certificates of analysis [1].

Molecular Weight (Oxalate)
Head-to-head
421.89 g/mol (oxalate) vs. 331.9 g/mol (free base)
Salt form identity confirmation required for accurate preparation
Storage 2–8°C protected from air/light; purity ≥98% HPLC
Reference Standard Characterization Analytical Chemistry Stability Studies

Key Application Scenarios for Scientific and Industrial Users


Bioanalytical Method Development and Validation for Pharmacokinetics

This reference standard is essential for developing and validating LC-MS/MS or HPLC-UV methods to quantify chlorprothixene and its sulfoxide metabolite in human plasma, as it serves as the primary analyte for calibration curves and quality control samples [1]. Its superior recovery (90%) and resolution from the N-desmethyl metabolite make it an ideal choice for robust, quantitative assays [1].

Forensic Toxicology and Postmortem Redistribution Studies

In forensic casework, this standard is critical for the accurate quantification of chlorprothixene sulfoxide in biological fluids (blood, urine, bile) [2]. The 6-fold higher concentration of the sulfoxide compared to the parent drug in overdose cases establishes it as a key marker for confirmation and interpretation of chlorprothixene-related fatalities [2].

Pharmaceutical Quality Control and Impurity Profiling

For pharmaceutical manufacturers, this standard is required for the identification and quantification of the sulfoxide impurity in chlorprothixene drug substance and finished products, ensuring compliance with compendial monographs (e.g., EP, USP) for related substances testing .

Stability and Degradation Studies of Chlorprothixene Formulations

As a primary oxidative metabolite, this standard is used to track the formation of the sulfoxide impurity under stress conditions (e.g., oxidation, heat, light) in forced degradation studies, aiding in the development of stability-indicating methods [3].

Application
Selection Property
Validation Focus
Bioanalytical method development (PK research)
High chromatographic recovery and resolution
Method accuracy and matrix-effect assessment
Forensic toxicology and postmortem research
Predominant metabolite in biological matrices
Concentration confirmation in overdose specimens
Pharmaceutical impurity profiling
Specific sulfoxide impurity identity (compendial)
Related substances testing and monograph compliance
Forced degradation studies
Oxidative metabolite marker
Stability-indicating method development

Technical Documentation Hub

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